tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate
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Overview
Description
Tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate is an organic compound with a complex structure that includes a tert-butyl ester, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI (tetrabutylammonium iodide) to form carbamates . This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and pyridine-containing molecules, such as:
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)amino)-3-phenylpropanoate
- Tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)hexyl)phenyl)amino)-3-phenylpropanoate
Uniqueness
The uniqueness of tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenyl-propanoate lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and interactions with various molecular targets, making it valuable in diverse research fields.
Properties
CAS No. |
87325-31-3 |
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Molecular Formula |
C27H37N3O5 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
tert-butyl 2-[[4-methyl-2-(2-pyridin-2-ylethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C27H37N3O5/c1-19(2)17-22(30-26(33)34-16-14-21-13-9-10-15-28-21)24(31)29-23(25(32)35-27(3,4)5)18-20-11-7-6-8-12-20/h6-13,15,19,22-23H,14,16-18H2,1-5H3,(H,29,31)(H,30,33) |
InChI Key |
XBSKULIIKCHTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC(C)(C)C)NC(=O)OCCC2=CC=CC=N2 |
Origin of Product |
United States |
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